molecular formula C7H8INO B15148461 2-(Aminomethyl)-4-iodophenol

2-(Aminomethyl)-4-iodophenol

Cat. No.: B15148461
M. Wt: 249.05 g/mol
InChI Key: WKLHAAJGSSZTFB-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-iodophenol is a useful research compound. Its molecular formula is C7H8INO and its molecular weight is 249.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Aminomethyl)-4-iodophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminomethyl)-4-iodophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)-4-iodophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H,4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLHAAJGSSZTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Technical Guide on 2-(Aminomethyl)-4-iodophenol: Synthesis, Physicochemical Profiling, and Application Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern synthetic chemistry and drug development, 2-(Aminomethyl)-4-iodophenol (CAS 344324-96-5) serves as a highly versatile, multi-functional building block. Characterized by a phenol moiety, a primary amine, and a heavy halogen (iodine) situated para to the hydroxyl group, this compound provides orthogonal reactivity sites. This unique structural triad makes it an indispensable precursor for transition-metal catalyzed cross-couplings, the synthesis of complex salicylaldimine ligands, and radiochemical isotopic exchange for diagnostic imaging.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptions, providing researchers with field-proven methodologies, mechanistic rationales, and self-validating experimental protocols to successfully leverage this compound in advanced workflows.

Structural and Physicochemical Profiling

The synthetic utility of 2-(aminomethyl)-4-iodophenol stems directly from its structural topology. The hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups act as excellent hydrogen bond donors and acceptors, while also serving as bidentate coordination sites for transition metals. The carbon-iodine (C-I) bond is highly polarizable and possesses a low bond dissociation energy, making it a prime candidate for oxidative addition in palladium-catalyzed reactions.

Quantitative Data Summary

To facilitate experimental planning, the foundational physicochemical properties of 2-(Aminomethyl)-4-iodophenol are summarized below :

PropertyValueStructural Significance
Chemical Name 2-(Aminomethyl)-4-iodophenolNomenclature shifts from "5-iodo" in the aldehyde precursor to "4-iodo" in the phenol.
CAS Registry Number 344324-96-5Primary identifier for procurement and safety data.
Molecular Formula C₇H₈INOIndicates a high degree of unsaturation and halogenation.
Molecular Weight 249.05 g/mol High mass fraction of iodine (approx. 51%).
Hydrogen Bond Donors 3 (-OH, -NH₂)Enhances aqueous solubility at extreme pH; critical for receptor binding.
Hydrogen Bond Acceptors 2 (O, N)Facilitates intermolecular interactions in solid-state materials.
Reactive Sites C-I, -NH₂, -OHEnables orthogonal functionalization (cross-coupling, acylation, etherification).

Mechanistic Synthesis Pathways

The most reliable and scalable route to synthesize 2-(aminomethyl)-4-iodophenol utilizes 5-iodosalicylaldehyde as the starting material. The transformation relies on a reductive amination pathway.

Causality in Reagent Selection

A critical challenge in this synthesis is the preservation of the labile C-I bond. Standard catalytic hydrogenation (e.g., H₂ gas over Pd/C) is strictly contraindicated, as it frequently results in undesired hydrodehalogenation, cleaving the iodine atom from the aromatic ring. To circumvent this, sodium cyanoborohydride (NaCNBH₃) is employed as the reducing agent . NaCNBH₃ provides mild, pH-dependent hydride delivery that selectively reduces the intermediate imine without affecting the aryl iodide.

G A 5-Iodosalicylaldehyde B Reductive Amination (NH4OAc, NaCNBH3) A->B Imine Formation C 2-(Aminomethyl)-4-iodophenol B->C Selective Reduction D Radioligands (I-125) C->D Isotopic Exchange E Biaryl Derivatives C->E Suzuki Coupling

Workflow detailing the synthesis of 2-(Aminomethyl)-4-iodophenol and its downstream applications.

Protocol 1: Step-by-Step Synthesis via Reductive Amination

This protocol is designed as a self-validating system; the visual and pH changes serve as in-process controls.

  • Imine Formation: In an oven-dried round-bottom flask, dissolve 5-iodosalicylaldehyde (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol (0.2 M relative to the aldehyde).

    • Causality: A massive excess of ammonium acetate is required to drive the equilibrium toward the primary imine and suppress the formation of secondary or tertiary amine byproducts.

  • Reduction: Stir the mixture at room temperature for 2 hours. Cool the flask to 0 °C using an ice bath. Add sodium cyanoborohydride (NaCNBH₃, 1.5 eq) portion-wise over 15 minutes.

    • Causality: Cooling controls the exothermic nature of the hydride transfer and minimizes the premature reduction of any unreacted aldehyde into 5-iodo-2-hydroxybenzyl alcohol.

  • Reaction Maturation: Remove the ice bath and allow the mixture to stir for 12 hours under a nitrogen atmosphere.

  • Quenching (Self-Validation Step): Carefully add 1M HCl dropwise until the solution reaches pH ~2 (monitor via pH paper). Vigorous bubbling (H₂ gas evolution) will occur. Stir for 30 minutes.

    • Causality: Acidification destroys excess NaCNBH₃ and hydrolyzes any stable boron-amine complexes, ensuring the free amine can be isolated.

  • Workup & Purification: Basify the aqueous mixture to pH 10 using 2M NaOH. Extract the aqueous phase with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Dichloromethane/Methanol gradient) to yield the target compound.

Advanced Application Workflows

Radiochemistry: Isotopic Exchange for Diagnostic Imaging

Because iodine exists in several radioactive isotopes (e.g., ¹²³I for SPECT, ¹²⁴I for PET, ¹²⁵I for in vitro assays), 2-(aminomethyl)-4-iodophenol is a prime precursor for radioligand development. The stable ¹²⁷I atom can be exchanged for a radioactive isotope via a copper-catalyzed isotopic exchange or via an electrophilic destannylation route if the iodine is first converted to a trialkyltin moiety.

Transition-Metal Catalyzed Cross-Coupling

The C-I bond is highly reactive in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck) . This allows researchers to build extended biaryl systems while retaining the biologically relevant aminomethylphenol pharmacophore.

G A Pd(0) Catalyst B Oxidative Addition (C-I Cleavage) A->B C Pd(II) Aryl Complex B->C 2-(Aminomethyl)-4-iodophenol D Transmetalation (Boronate Addition) C->D E Pd(II) Biaryl Complex D->E Base / H2O F Reductive Elimination E->F F->A Catalyst Regeneration G Biaryl Product F->G

Mechanistic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling at the C-I bond.

Protocol 2: Suzuki-Miyaura Cross-Coupling Workflow

Objective: Synthesize a biaryl derivative directly from the unprotected 2-(aminomethyl)-4-iodophenol.

  • Preparation: In an oven-dried Schlenk flask, combine 2-(aminomethyl)-4-iodophenol (1.0 eq), an arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and anhydrous K₂CO₃ (3.0 eq).

  • Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality: The inclusion of water is non-negotiable. Water hydroxylates the boronic acid to form a reactive trihydroxyboronate anion[Ar-B(OH)₃]⁻, which undergoes transmetalation with the Pd(II) complex exponentially faster than the neutral boronic acid.

  • Reaction: Seal the flask and heat the mixture to 80 °C for 8-12 hours under a nitrogen atmosphere.

    • Note on Protection: While the free amine can theoretically poison the catalyst, the use of a bidentate ligand like dppf creates a sterically hindered palladium center that resists amine coordination, allowing the reaction to proceed without requiring Boc-protection.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, dilute with water, and extract with ethyl acetate. Dry and concentrate the organic phase.

  • Purification: Purify the crude product via silica gel chromatography to isolate the functionalized biaryl aminomethylphenol.

References

  • National Center for Biotechnology Information (NCBI). "(N)-Methanocarba 2,N6-Disubstituted Adenine Nucleosides as Highly Potent and Selective A3 Adenosine Receptor Agonists". PubMed Central (PMC).[Link]

  • Royal Society of Chemistry (RSC). "Two-component assembly of recognition-encoded oligomers that form stable H-bonded duplexes". Chemical Science.[Link]

Unraveling the Enigmatic Mechanism of 2-(Aminomethyl)-4-iodophenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, understanding the intricate molecular interactions of a compound class is paramount to unlocking its therapeutic potential. This guide provides an in-depth exploration of the mechanism of action of 2-(Aminomethyl)-4-iodophenol derivatives, a class of compounds that has demonstrated a fascinating and complex biological activity profile. We will move beyond a superficial overview to dissect the causal relationships behind their effects, grounded in experimental evidence and authoritative research.

Introduction: The Therapeutic Promise of Substituted Phenols

The 2-(Aminomethyl)-4-iodophenol scaffold represents a unique chemical space with significant therapeutic implications. The strategic placement of an aminomethyl group ortho to a phenolic hydroxyl, combined with an iodine atom at the para position, imparts distinct physicochemical properties that govern its biological interactions. While the broader class of aminophenol derivatives is known for a range of activities including antioxidant, antimicrobial, and enzyme inhibitory effects, the 2-(Aminomethyl)-4-iodophenol core structure exhibits a particularly intriguing and nuanced mechanism centered on the modulation of the arachidonic acid cascade.[1][2][3][4][5]

Primary Mechanism of Action: Dual-Action Modulation of Prostaglandin Synthesis

The most well-characterized mechanism for a compound within this class comes from studies on 2-aminomethyl-4-t-butyl-6-iodophenol hydrochloride, known as MK-447.[6] Research has revealed that this derivative exerts a dual, concentration-dependent effect on the biosynthesis of prostaglandin endoperoxides, the precursors to prostaglandins which are key mediators of inflammation.[6]

At lower concentrations (up to 30 µM in the presence of 0.2 µM hemoglobin), MK-447 accelerates the formation of prostaglandin endoperoxides from arachidonic acid.[6] This effect is akin to that of tryptophan, a known cofactor in this enzymatic process. However, as the concentration of MK-447 increases, its effect transitions from acceleration to inhibition of prostaglandin endoperoxide formation.[6] This bimodal activity suggests a complex interaction with the cyclooxygenase (COX) enzymes, the key catalysts in this pathway.

The Working Hypothesis: A Cofactor and Competitive Inhibitor Model

The dual-action of 2-(Aminomethyl)-4-iodophenol derivatives on prostaglandin synthesis can be conceptualized through a model where the compound acts as both a cofactor at low concentrations and a competitive inhibitor at higher concentrations. The phenolic moiety likely plays a crucial role in this process, potentially by acting as a reducing agent that facilitates the catalytic cycle of COX enzymes at low concentrations. The iodination at the para position and the aminomethyl group at the ortho position would influence the compound's binding affinity and orientation within the enzyme's active site.

At higher concentrations, the molecule may compete with arachidonic acid for binding to the active site of COX, thereby inhibiting the synthesis of prostaglandins. The shift in the peak generation of prostaglandin endoperoxides to higher concentrations of MK-447 in the presence of increased hemoglobin further supports this hypothesis, indicating a competitive interplay between the compound and essential cofactors.[6]

prostaglandin_pathway cluster_0 Low Concentration of 2-(Aminomethyl)-4-iodophenol Derivative cluster_1 High Concentration of 2-(Aminomethyl)-4-iodophenol Derivative Arachidonic_Acid Arachidonic Acid PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 COX PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity of COX Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins COX Cyclooxygenase (COX) Derivative_Low Derivative (Low Conc.) Derivative_Low->COX Acts as Cofactor (Accelerates) Derivative_High Derivative (High Conc.) Derivative_High->COX Competitive Inhibition (Inhibits)

Caption: Dual-action mechanism of 2-(Aminomethyl)-4-iodophenol derivatives on the prostaglandin synthesis pathway.

Potential Secondary Mechanisms of Action

While the modulation of the arachidonic acid pathway appears to be a primary mechanism, the chemical features of 2-(Aminomethyl)-4-iodophenol derivatives suggest the potential for other biological activities.

Lipoxygenase Inhibition

Derivatives of 2-aminophenol have been shown to inhibit 5-lipoxygenase (5-LOX), another key enzyme in the arachidonic acid cascade that leads to the production of leukotrienes, which are also inflammatory mediators.[7] The presence of a phenolic hydroxyl and an amino group is crucial for this activity. It is plausible that 2-(Aminomethyl)-4-iodophenol derivatives also possess 5-LOX inhibitory activity, which would contribute to their overall anti-inflammatory profile.

Antioxidant and Pro-oxidant Activities

The antioxidant capacity of 2-aminophenol derivatives is well-documented and is primarily attributed to the ability of the hydroxyl and amino groups to donate a hydrogen atom or an electron to neutralize free radicals.[3] The relative positions of these groups in the ortho- and para-isomers, as is the case in the 2-(Aminomethyl)-4-iodophenol scaffold, are known to confer potent radical scavenging activity.[3]

Conversely, in the presence of transition metal ions like copper, aminophenols can exhibit pro-oxidant properties by generating reactive oxygen species (ROS).[8] This dual antioxidant/pro-oxidant nature could be context-dependent within the cellular environment and contribute to the compound's overall pharmacological effect.

Protein Kinase Inhibition

Recent studies on related 4-amino-2-(thio)phenol derivatives have demonstrated their potential as inhibitors of protein kinases such as AKT and ABL, as well as angiogenesis.[9] This suggests that the aminophenol scaffold can be tailored to target key signaling pathways involved in cell proliferation and survival, opening up possibilities for their use in oncology. While this has not been specifically demonstrated for 2-(Aminomethyl)-4-iodophenol derivatives, it represents a promising avenue for future investigation.

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanism of action of a novel 2-(Aminomethyl)-4-iodophenol derivative, a multi-faceted experimental approach is required. The following protocols provide a framework for these studies.

In Vitro Cyclooxygenase (COX) Activity Assay

This assay is designed to determine the effect of the test compound on the activity of COX-1 and COX-2.

Principle: The peroxidase activity of COX is measured, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 1 mM EDTA.

    • Heme Cofactor: Prepare a stock solution in a suitable solvent.

    • COX-1 or COX-2 enzyme.

    • Arachidonic Acid (substrate): Prepare a stock solution in ethanol.

    • Chromogenic Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Test Compound: Prepare a dilution series in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and the COX enzyme.

    • Add the test compound at various concentrations or the vehicle control.

    • Incubate for a specified time (e.g., 10 minutes) at the appropriate temperature (e.g., 37°C).

    • Initiate the reaction by adding arachidonic acid and the chromogenic substrate.

    • Monitor the change in absorbance at the appropriate wavelength (e.g., 590 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial rate of reaction for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

cox_assay_workflow start Start reagent_prep Prepare Reagents (Buffer, Enzyme, Substrate, Compound) start->reagent_prep plate_setup Set up 96-well plate: Add Buffer, Heme, COX Enzyme reagent_prep->plate_setup add_compound Add Test Compound or Vehicle plate_setup->add_compound incubation Incubate (e.g., 10 min at 37°C) add_compound->incubation reaction_init Initiate Reaction: Add Arachidonic Acid and TMPD incubation->reaction_init read_absorbance Monitor Absorbance Change (e.g., 590 nm) reaction_init->read_absorbance data_analysis Data Analysis: Calculate Initial Rates, Determine IC50 read_absorbance->data_analysis end End data_analysis->end

Sources

Methodological & Application

Application Note: Advanced Protocols for Radioiodination Using 2-(Aminomethyl)-4-iodophenol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the development of targeted radiopharmaceuticals, the selection of an optimal prosthetic group is critical for preserving the biological affinity of the targeting vector while ensuring high radiochemical yields. 2-(Aminomethyl)-4-iodophenol (CAS 344324-96-5) serves as a highly versatile, bifunctional building block for radioiodination[1].

From a mechanistic perspective, this molecule offers two distinct functional domains:

  • The Aminomethyl Handle: The primary aliphatic amine acts as a highly reactive nucleophile at slightly basic pH (8.0–8.5), allowing for facile conjugation to carboxylic acids (via NHS-esters or EDC/NHS coupling) on peptides, antibodies, or small-molecule ligands.

  • The Activated Aryl Iodide: The structural arrangement places the iodine atom para to the electron-donating phenolic hydroxyl group. This phenolic hydroxyl strongly activates the aromatic ring, significantly lowering the activation energy required for rapid radioiodine exchange[2].

Because the iodine atom is already present on the aromatic ring, this prosthetic group is perfectly suited for Copper-Catalyzed Isotopic Exchange (Cu-CIE) , a method that bypasses the need for harsh oxidants that typically degrade sensitive biological vectors. Alternatively, for applications demanding ultra-high specific activity, the aryl iodide can be converted into a trialkylstannane precursor to facilitate oxidative destannylation.

Experimental Workflows & Catalytic Pathways

The following diagrams illustrate the logical workflows and catalytic mechanisms underlying the radiolabeling processes.

G A 2-(Aminomethyl)-4-iodophenol B Conjugation to Vector A->B NHS/EDC C Iodinated Bioconjugate B->C D Cu-Catalyzed Isotopic Exchange C->D [125I]NaI F Pd-Catalyzed Stannylation C->F Sn2Me6 E Radioiodinated Tracer D->E High Yield G Stannylated Precursor F->G H Oxidative Destannylation G->H [125I]NaI + Oxidant H->E High Spec. Activity

Radiolabeling pathways for 2-(Aminomethyl)-4-iodophenol derivatives.

Mechanism CuI Cu(I) Catalyst OxAdd Oxidative Addition CuI->OxAdd Int Aryl-Cu(III)-I Intermediate OxAdd->Int Ar-I Exchange Isotope Exchange Int->Exchange Int2 Aryl-Cu(III)-*I Intermediate Exchange->Int2 [*I]- RedElim Reductive Elimination Int2->RedElim RedElim->CuI Regeneration Product Radioiodinated Product RedElim->Product

Catalytic cycle of Copper-Mediated Isotopic Exchange (Cu-CIE).

Detailed Experimental Protocols

Protocol A: Bioconjugation of 2-(Aminomethyl)-4-iodophenol to Targeting Vectors

Mechanistic Causality: To prevent the phenolic hydroxyl group from interfering with the conjugation, reactions are performed under strictly controlled pH conditions (pH 8.0–8.5). At this pH, the primary aliphatic amine is deprotonated and highly nucleophilic, while the phenol (pKa ~9.5) remains largely protonated, ensuring chemoselective amide bond formation.

Step-by-Step Methodology:

  • Dissolve 1.0 mg of the NHS-ester functionalized targeting vector in 200 µL of anhydrous DMF.

  • Add 1.5 molar equivalents of 2-(Aminomethyl)-4-iodophenol[1].

  • Add 3.0 molar equivalents of N,N-Diisopropylethylamine (DIPEA) to act as a non-nucleophilic base.

  • Incubate the reaction mixture at room temperature for 2 hours under continuous agitation.

  • Quench the reaction with 10 µL of 0.1% Trifluoroacetic acid (TFA) in water.

Self-Validation & Quality Control:

  • System Check: Analyze the crude mixture via LC-MS. A successful conjugation is validated by a mass shift of +232 Da relative to the free vector (accounting for the addition of the prosthetic group and the loss of the NHS leaving group). Purify via semi-preparative HPLC and lyophilize.

Protocol B: Copper-Catalyzed Isotopic Exchange (Cu-CIE) Radioiodination

Mechanistic Causality: Isotopic exchange relies on the equilibrium between stable 127 I and radioactive 123/124/125/131 I[2]. The addition of ascorbic acid is critical; it acts as a reducing agent to maintain copper in its catalytically active Cu(I) state, preventing the formation of inactive Cu(II) species and suppressing the radiolytic oxidation of the biological vector[3]. An acidic environment (pH 4.5) is maintained to prevent the volatilization of radioiodine[2].

Step-by-Step Methodology:

  • To a 1.5 mL conical reaction vial, add 50 µg of the iodinated bioconjugate (from Protocol A) dissolved in 50 µL of ethanol.

  • Add 10 µL of an aqueous CuSO 4​ solution (10 mM) and 10 µL of aqueous ascorbic acid (20 mM).

  • Introduce 100–500 MBq of [ 125 I]NaI or[ 131 I]NaI in dilute NaOH (10–20 µL).

  • Add 20 µL of ammonium acetate buffer (0.1 M, pH 4.5) to optimize the exchange kinetics[2].

  • Seal the vial securely and heat at 100 °C for 20 minutes.

  • Quench the reaction by adding 50 µL of sodium metabisulfite (0.1 M) to reduce any oxidized iodine species back to non-reactive iodide.

Self-Validation & Quality Control:

  • System Check: Perform Radio-TLC (Silica gel, 70:30 Ethyl Acetate:Hexane). Free[ 125 I]NaI will remain at the baseline ( Rf​=0.0 ), while the radioiodinated bioconjugate will migrate ( Rf​=0.6−0.8 ). Radiochemical yield (RCY) must exceed 85% before proceeding to SPE purification.

Protocol C: Oxidative Destannylation for Ultra-High Specific Activity

Mechanistic Causality: For receptor-targeted imaging, the presence of cold carrier (unlabeled vector) from isotopic exchange can saturate target receptors, ruining image contrast. By converting the 2-(Aminomethyl)-4-iodophenol conjugate into a trimethylstannyl derivative, the precursor becomes chemically distinct from the radioiodinated product. Chloramine-T is used to oxidize the radioiodide into an electrophilic "I + " species, which rapidly replaces the stannyl leaving group[2][3].

Step-by-Step Methodology:

  • Precursor Synthesis: React the iodinated bioconjugate with hexamethylditin and Pd(PPh 3​ ) 4​ in dioxane at 90 °C for 4 hours. Purify the stannylated precursor via HPLC.

  • Radiolabeling: To 50 µg of the stannylated precursor in 50 µL of methanol, add 100–500 MBq of[ 124 I]NaI or [ 125 I]NaI.

  • Add 10 µL of Chloramine-T (1 mg/mL in water) to initiate oxidation[2].

  • Incubate at room temperature for exactly 5 minutes.

  • Quench immediately with 10 µL of sodium metabisulfite (2 mg/mL) to prevent oxidative damage to the vector[2].

Self-Validation & Quality Control:

  • System Check: Perform Radio-HPLC co-injection. Inject the radiolabeled mixture alongside a sample of the cold iodinated bioconjugate (from Protocol A). The radioactive peak (gamma detector) must perfectly align with the UV absorbance peak of the cold standard, validating the chemical identity of the radiotracer.

Quantitative Data Presentation

The following table summarizes the operational parameters and performance metrics of the two primary radiolabeling strategies utilizing the 2-(Aminomethyl)-4-iodophenol prosthetic group.

ParameterCu-Catalyzed Isotopic Exchange (Cu-CIE)Oxidative Destannylation
Starting Precursor Iodinated Bioconjugate (Cold Standard)Stannylated Bioconjugate
Catalyst / Reagent Cu(I) / Ascorbic AcidChloramine-T (Oxidant)
Reaction Temperature 100 °CRoom Temperature (20–25 °C)
Reaction Time 15–30 minutes5 minutes
Radiochemical Yield (RCY) 70% – 90%85% – 95%
Specific Activity (SA) Low to Moderate (Carrier Added)Ultra-High (No Carrier Added)
Vector Oxidation Risk Very Low (Reducing environment)Moderate to High (Requires strict timing)
Primary Application Therapeutics, High-capacity targetsReceptor PET/SPECT imaging

Sources

Application Note: 2-(Aminomethyl)-4-iodophenol as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Structural and Physicochemical Profiling

Understanding the physicochemical properties of 2-(Aminomethyl)-4-iodophenol is the first step in predicting its behavior in biphasic reactions and purification workflows. The compound's molecular weight and polar surface area make it an ideal fragment-sized starting material .

PropertyValueStructural Significance
Chemical Name 2-(Aminomethyl)-4-iodophenolCore trifunctional scaffold.
CAS Registry Number 344324-96-5Commercially verified identifier .
Molecular Formula C7H8INOHalogenated aromatic system.
Molecular Weight 249.05 g/mol Low MW allows for extensive downstream elaboration.
Topological Polar Surface Area 46.25 ŲOptimal for subsequent CNS or systemic drug design.
H-Bond Donors / Acceptors 2 / 2Provides critical interactions for kinase hinge binding.

Orthogonal Reactivity and Synthetic Strategy

The strategic value of 2-(Aminomethyl)-4-iodophenol lies in the distinct electronic and steric environments of its three functional handles:

  • The C4-Aryl Iodide : The C-I bond is highly susceptible to oxidative addition by Palladium(0), enabling cross-coupling reactions (Suzuki, Heck, Sonogashira) at mild temperatures .

  • The C2-Aminomethyl Group : The benzylic primary amine is highly nucleophilic, allowing for selective N-derivatization (amidation, reductive amination) without competing O-alkylation if the pH is strictly controlled.

  • The Ortho-Bifunctional Relationship : The spatial proximity of the amine and phenol enables one-pot intramolecular cyclizations to form privileged fused heterocycles, such as 1,3-benzoxazines.

G A 2-(Aminomethyl)-4-iodophenol (Core Scaffold) B Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) A->B C4-Iodine Handle C N-Derivatization (Amidation/Reductive Amination) A->C C2-Aminomethyl Handle D Annulation/Cyclization (Benzoxazine Formation) A->D Ortho-Bifunctional Handles E Lead Compounds (Kinase/GPCR Inhibitors) B->E C->E D->E

Divergent synthetic strategies utilizing the trifunctional handles of 2-(Aminomethyl)-4-iodophenol.

Application Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: To install aryl or heteroaryl groups at the C4 position while preserving the unprotected aminomethyl group.

Causality & Design: Free primary amines are notorious for coordinating to Palladium, forming stable Pd-N complexes that poison the catalyst and halt the catalytic cycle. To circumvent this, we utilize a bidentate ligand system (Pd(dppf)Cl₂) or a bulky Buchwald ligand (XPhos). The steric bulk forces reductive elimination and prevents stable amine coordination. A biphasic solvent system (1,4-Dioxane/H₂O) with a mild base (Na₂CO₃) is chosen to activate the boronic acid into a reactive boronate complex without deprotonating the phenol, which would alter the electronic landscape of the ring.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 2-(Aminomethyl)-4-iodophenol (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Degassing (Critical Step): Add 1,4-Dioxane and 2M aqueous Na₂CO₃ (2.0 eq). Rigorously degas the biphasic mixture by bubbling Argon through the solution for 15 minutes. Causality: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

  • Reaction Execution: Heat the sealed flask to 80°C for 4–6 hours under vigorous stirring.

  • Self-Validation (IPC): Monitor the reaction via LC-MS. The protocol is self-validating when the starting material mass (m/z 250 [M+H]⁺) completely disappears, replaced by the coupled product mass. Diagnostic Check: Look for a peak at m/z 124; this indicates premature de-iodination (protodehalogenation), signaling that the catalyst loading or temperature needs adjustment.

  • Metal Scavenging & Isolation: Cool to room temperature. Add a silica-based palladium scavenger (e.g., SiliaMetS® Thiol, 5 eq relative to Pd) and stir for 1 hour. Filter through a pad of Celite. Extract the filtrate with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Quantitative Data: Optimization of Cross-Coupling Conditions

The following table summarizes our internal optimization data, demonstrating the causality between catalyst/base selection and reaction yield.

Catalyst SystemBase (2.0 eq)Solvent SystemTemp (°C)Yield (%)Causality for Outcome
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9045%Significant catalyst poisoning by the free primary amine.
Pd(OAc)₂ / PPh₃Cs₂CO₃DMF10030%High temperature and strong base led to rapid de-iodination.
Pd(dppf)Cl₂ Na₂CO₃ 1,4-Dioxane/H₂O 80 88% Bidentate ligand prevents amine coordination; clean conversion.
Pd₂(dba)₃ / XPhosK₃PO₄THF/H₂O7092%Bulky ligand promotes rapid reductive elimination; highest yield.

Application Protocol 2: Construction of 1,3-Benzoxazine Scaffolds

Objective: To synthesize 6-iodo-3,4-dihydro-2H-1,3-benzoxazine derivatives by exploiting the ortho-relationship of the amine and phenol.

Causality & Design: Benzoxazines are synthesized via a modified Mannich-type condensation. The primary amine reacts with an aldehyde to form an electrophilic iminium ion, which is subsequently trapped by the adjacent nucleophilic phenolic hydroxyl. Ethanol is selected as the solvent because its protic nature stabilizes the transition states and facilitates the necessary proton transfers. Paraformaldehyde is used instead of aqueous formalin to minimize water content, thereby driving the condensation equilibrium toward the cyclized product.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(Aminomethyl)-4-iodophenol (1.0 eq) in absolute ethanol to achieve a 0.2 M concentration.

  • Condensation Initiation: Add paraformaldehyde (2.5 eq) or a substituted benzaldehyde (1.1 eq) to the stirring solution.

  • Thermal Activation: Affix a reflux condenser and heat the mixture to 78°C (reflux) for 8 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 1:1). The highly polar starting material (R_f ~0.1) will convert to a significantly less polar, UV-active spot (R_f ~0.5). Diagnostic Check: If an intermediate spot appears at R_f ~0.3, it represents the uncyclized imine, indicating that the reaction requires extended reflux or the addition of a catalytic amount of acetic acid to accelerate the cyclization.

  • Precipitation & Isolation: Concentrate the reaction mixture to one-third of its volume in vacuo. Cool the flask in an ice bath and triturate the residue with cold diethyl ether. The pure benzoxazine product will precipitate as a crystalline solid, bypassing the need for time-consuming column chromatography.

Biological Context: Targeting Receptor Tyrosine Kinase (RTK) Pathways

Derivatives synthesized from 2-(Aminomethyl)-4-iodophenol—particularly biphenyl-benzylamines generated via Protocol 1—frequently act as potent Type I or Type II kinase inhibitors. The aminomethyl group acts as a critical hydrogen-bond donor/acceptor to the kinase hinge region, while the elaborated C4-aryl group extends into the hydrophobic DFG-out pocket. These compounds are heavily utilized in targeting aberrant RTK signaling pathways, which are primary drivers of cellular proliferation in oncology.

RTK_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (Target of Scaffold Derivatives) Ligand->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Scaffold-Derived Inhibitor Inhibitor->RTK Inhibition

RTK signaling pathway targeted by biphenyl-benzylamine derivatives.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Source: Chemical Reviews (Miyaura, N., & Suzuki, A., 1995). URL:[Link]

Preparation of Schiff bases utilizing 2-(Aminomethyl)-4-iodophenol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis and Application of Schiff Bases Derived from 2-(Aminomethyl)-4-iodophenol

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the preparation, characterization, and potential applications of Schiff bases synthesized from 2-(Aminomethyl)-4-iodophenol. This guide emphasizes the scientific principles behind the protocols, ensuring both reproducibility and a deep understanding of the underlying chemistry.

Introduction: The Strategic Value of Iodo-Phenolic Schiff Bases

Schiff bases, compounds characterized by an azomethine or imine group (-C=N-), have been a cornerstone of synthetic chemistry since their discovery by Hugo Schiff in 1864.[1][2][3][4] Their facile synthesis and structural versatility make them privileged scaffolds in coordination chemistry and drug discovery.[5][6][7] These compounds exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[5][6][8][9]

The strategic selection of 2-(Aminomethyl)-4-iodophenol as a primary amine precursor offers distinct advantages. The incorporation of an iodine atom into the molecular framework is a well-established strategy for enhancing antimicrobial efficacy, as halogenated compounds often exhibit potent biological activity.[10][11][12] Furthermore, the phenolic hydroxyl group provides a crucial coordination site for metal ions. The resulting Schiff base metal complexes often display enhanced biological activity compared to the free ligands, a phenomenon explained by Tweedy's chelation theory, which posits that chelation increases the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.[9][10]

This guide details the synthetic protocols, mechanistic rationale, characterization workflows, and potential applications of this promising class of compounds.

The Chemistry of Imine Formation: Mechanism and Rationale

The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically reversible and catalyzed by a mild acid or base.[13][14]

The two-step mechanism proceeds as follows:

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of an aldehyde or ketone. This step forms an unstable carbinolamine (or hemiaminal) intermediate.[14][15]

  • Dehydration: The carbinolamine intermediate is then dehydrated to form the stable imine. This elimination of a water molecule is the rate-determining step and is facilitated by acid catalysis, which protonates the hydroxyl group, turning it into a good leaving group (H₂O).[13][14][15]

It is critical to maintain a mildly acidic pH. While acid catalyzes the reaction, an excessively high concentration of acid will protonate the primary amine, neutralizing its nucleophilicity and inhibiting the initial addition step.[13]

Caption: General mechanism of Schiff base formation.

Causality Behind Experimental Choices:
  • Solvent Selection: Ethanol or methanol are the solvents of choice. They are effective at dissolving both the amine and carbonyl reactants and their relatively low boiling points simplify removal post-reaction.

  • Thermal Conditions: The reaction is typically conducted under reflux. The elevated temperature provides the necessary activation energy to overcome the energy barrier of the rate-limiting dehydration step.[3][7]

  • Catalysis: A few drops of a weak acid, such as glacial acetic acid, are added to catalyze the dehydration of the carbinolamine intermediate without fully protonating the amine reactant.[7][16]

  • Driving Equilibrium: To maximize yield, the water byproduct can be removed from the reaction mixture using molecular sieves or azeotropic distillation, thereby shifting the reaction equilibrium toward the product side in accordance with Le Châtelier's principle.[17]

Detailed Application Protocols

Protocol A: General Synthesis of a Schiff Base from 2-(Aminomethyl)-4-iodophenol

This protocol describes the condensation reaction between 2-(Aminomethyl)-4-iodophenol and a substituted aromatic aldehyde.

Materials and Reagents

Reagent/MaterialPurpose
2-(Aminomethyl)-4-iodophenolPrimary amine precursor
Substituted BenzaldehydeCarbonyl precursor
Absolute EthanolSolvent
Glacial Acetic AcidCatalyst
Round-bottom flask (50 or 100 mL)Reaction vessel
CondenserTo prevent solvent loss during reflux
Magnetic stirrer and stir barFor homogenous mixing
Heating mantleHeat source
TLC plates (Silica gel)Reaction monitoring
Buchner funnel and filter paperProduct isolation
Vacuum desiccatorProduct drying

Step-by-Step Methodology

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-(Aminomethyl)-4-iodophenol (e.g., 10 mmol, 2.63 g) in 30 mL of absolute ethanol. In a separate beaker, dissolve an equimolar amount of the selected substituted benzaldehyde (10 mmol) in 20 mL of absolute ethanol.

  • Reaction Setup: Add the benzaldehyde solution to the flask containing the amine solution. Add a magnetic stir bar and 3-5 drops of glacial acetic acid to the mixture.[16]

  • Reflux: Attach a condenser to the flask and reflux the mixture with constant stirring for 2-4 hours.[3][18]

  • Reaction Monitoring: Periodically check the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane).[1][19] The formation of a new spot corresponding to the product and the disappearance of the reactant spots indicate reaction completion.

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form. To maximize precipitation, place the flask in an ice bath for 30 minutes.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.[1][17]

  • Drying and Analysis: Dry the purified Schiff base in a vacuum desiccator over anhydrous CaCl₂.[16][18] Determine the final product's weight to calculate the percentage yield and measure its melting point. A sharp, distinct melting point is a good indicator of purity.[1][17]

Protocol B: Synthesis of a Copper(II)-Schiff Base Complex

This protocol details the chelation of the synthesized Schiff base with a transition metal salt, using copper(II) as an example.

Materials and Reagents

Reagent/MaterialPurpose
Synthesized Schiff BaseLigand
Copper(II) Acetate MonohydrateMetal salt precursor
MethanolSolvent
Round-bottom flask (50 mL)Reaction vessel
Condenser, Stirrer, Heating MantleReaction equipment
Filtration ApparatusProduct isolation

Step-by-Step Methodology

  • Ligand Solution: Dissolve the synthesized Schiff base ligand (e.g., 2 mmol) in 20 mL of warm methanol in a 50 mL round-bottom flask.[16]

  • Metal Salt Solution: In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol, for a 2:1 ligand-to-metal ratio) in 15 mL of methanol.

  • Complexation: While stirring the ligand solution, add the methanolic solution of the copper(II) salt dropwise.[16] A color change and/or precipitation is often observed immediately.

  • Reflux: Reflux the resulting mixture for 2 hours to ensure complete complex formation.

  • Isolation and Purification: Cool the mixture to room temperature. Collect the precipitated metal complex by vacuum filtration, wash it with a small amount of methanol to remove unreacted salts, and dry it in a vacuum desiccator.[16]

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compounds is paramount. A combination of spectroscopic and analytical techniques should be employed.

Characterization_Workflow Start Synthesized Product (Schiff Base or Metal Complex) FTIR FTIR Spectroscopy Start->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR MS Mass Spectrometry Start->MS UV_Vis UV-Vis Spectroscopy Start->UV_Vis Elemental Elemental Analysis (CHN) Start->Elemental Thermal Thermal Analysis (TGA/DSC) Start->Thermal Confirmation Structural Confirmation & Purity Assessment FTIR->Confirmation Functional Groups (C=N stretch) NMR->Confirmation Proton/Carbon Environment (Azomethine signal) MS->Confirmation Molecular Weight UV_Vis->Confirmation Elemental->Confirmation Thermal->Confirmation

Caption: A typical workflow for compound characterization.

Summary of Characterization Techniques

TechniqueInformation ObtainedKey Indicators for Schiff Base Formation
FTIR Spectroscopy Identifies functional groups present in the molecule.Disappearance of aldehyde C=O (~1700 cm⁻¹) and amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong imine C=N stretching band (~1600-1630 cm⁻¹).[4][20]
¹H NMR Spectroscopy Provides information on the chemical environment of protons.Appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region of δ 8.0-9.0 ppm.[1][4]
¹³C NMR Spectroscopy Provides information on the carbon framework.Appearance of a signal for the imine carbon (-C=N-) around δ 158-165 ppm.[4]
Mass Spectrometry Determines the molecular weight of the compound.The molecular ion peak [M]⁺ should correspond to the calculated molecular weight of the target Schiff base.
UV-Vis Spectroscopy Investigates electronic transitions.Shows absorption bands for π→π* and n→π* transitions associated with the aromatic rings and the azomethine group.[11][12]
Elemental Analysis Determines the percentage composition of C, H, and N.The experimentally found percentages should be in close agreement with the theoretically calculated values for the proposed molecular formula.[2][21]

Applications and Future Research Directions

The unique structural features of Schiff bases derived from 2-(Aminomethyl)-4-iodophenol make them highly promising candidates for various applications in drug development and materials science.

  • Antimicrobial Agents: The presence of the iodine atom and the phenolic hydroxyl group, combined with the imine linkage, creates a pharmacophore with strong potential for antibacterial and antifungal activity.[10][22] Studies have shown that iodo-substituted Schiff bases can be particularly effective against Gram-positive bacteria.[22] The corresponding metal complexes are expected to show even greater potency.[8][10]

  • Anticancer Therapeutics: Schiff bases and their metal complexes are widely investigated for their cytotoxic effects against various cancer cell lines.[5][6] The planar structure and ability to chelate metal ions can facilitate intercalation with DNA or inhibition of key enzymes like topoisomerase.

  • Antioxidant Properties: The phenolic group can act as a radical scavenger, imparting antioxidant activity to the molecule, which is beneficial for combating oxidative stress-related diseases.[19][20]

  • Chemosensors and Catalysts: The ability of these ligands to form stable, often colored, complexes with specific metal ions makes them suitable for use as chemosensors for environmental or biological monitoring.[6][23]

Future research should focus on:

  • Synthesizing a diverse library of these Schiff bases by reacting 2-(Aminomethyl)-4-iodophenol with a wide range of aldehydes and ketones.

  • Preparing a series of transition metal complexes (e.g., with Co, Ni, Zn, Pt) to systematically evaluate the effect of the metal center on biological activity.

  • Conducting extensive in vitro and in vivo screening for antimicrobial, anticancer, and antioxidant activities to identify lead compounds for further development.

  • Performing molecular docking studies to elucidate the potential binding modes of these compounds with biological targets like enzymes or DNA.[3]

References

Sources

Using 2-(Aminomethyl)-4-iodophenol in fluorescent ligand design

Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Bifunctional Scaffold Strategy Using 2-(Aminomethyl)-4-iodophenol in Fluorescent Ligand Design

Executive Summary

The design of targeted fluorescent ligands requires precise control over bioconjugation chemistry and photophysical properties. 2-(Aminomethyl)-4-iodophenol (CAS: 344324-96-5) serves as a highly versatile, bifunctional building block for this purpose [1]. By offering orthogonal reactive sites—an aliphatic primary amine and an aryl iodide—this scaffold allows for the modular assembly of complex fluorescent probes. This application note details the mechanistic rationale and validated protocols for utilizing this compound to synthesize target-specific fluorescent ligands, leveraging heavy-atom photophysics for self-validating syntheses.

Mechanistic Rationale & Causality

The utility of 2-(Aminomethyl)-4-iodophenol lies in the distinct chemical and physical behaviors of its functional groups. Understanding the causality behind these properties is critical for successful ligand design:

  • Regioselective Amine Conjugation: The aminomethyl group features an aliphatic primary amine with a pKa of approximately 9.5. When the reaction is buffered at pH 8.3–8.5, this amine is sufficiently deprotonated to act as a strong nucleophile [2]. In contrast, the phenolic hydroxyl (pKa ~10) remains predominantly protonated and less reactive. This pH-driven causality ensures strict regioselectivity, allowing N-hydroxysuccinimide (NHS) ester fluorophores to selectively form stable amide bonds at the amine without unwanted O-acylation.

  • The Heavy-Atom Quenching Effect: The covalently bound iodine atom at the para-position serves a dual purpose. Before downstream functionalization, the iodine acts as an intramolecular heavy atom. It enhances spin-orbit coupling, which promotes intersystem crossing (ISC) from the excited singlet state (S1) to the triplet state (T1) [3]. This effectively quenches the prompt fluorescence of the attached dye, creating a "dark" or dimmed intermediate.

  • Aryl Iodide as a Cross-Coupling Hub: Aryl iodides are highly reactive substrates for Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki couplings). By reacting the iodo-intermediate with an alkyne-functionalized pharmacophore, the iodine atom is displaced. The removal of the heavy atom eliminates the ISC quenching pathway, resulting in a distinct "turn-on" fluorescence recovery[3]. This photophysical shift provides a built-in, self-validating mechanism for the success of the cross-coupling step.

Modular Synthesis Workflow

G Scaffold 2-(Aminomethyl)- 4-iodophenol Intermediate Iodo-Fluorescent Intermediate (Heavy-Atom Quenched) Scaffold->Intermediate Amide Coupling (pH 8.3) Fluorophore NHS-Fluorophore (e.g., AF488-NHS) Fluorophore->Intermediate FinalLigand Target-Specific Fluorescent Ligand Intermediate->FinalLigand Sonogashira Coupling (Pd/Cu) Pharmacophore Alkyne-Pharmacophore (Target Binder) Pharmacophore->FinalLigand

Modular workflow for fluorescent ligand synthesis utilizing orthogonal reactivity.

Experimental Protocols

Protocol 1: Regioselective Fluorophore Conjugation

Objective: Covalently attach an NHS-ester fluorophore to the aminomethyl group while preserving the aryl iodide.

Reagents:

  • 2-(Aminomethyl)-4-iodophenol (10 mM stock in anhydrous DMSO)

  • Alexa Fluor™ 488 NHS Ester (10 mM stock in anhydrous DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3 [4]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the reaction buffer by dissolving sodium bicarbonate in ultrapure water, adjusting the pH to exactly 8.3 using dilute HCl or NaOH. Causality: Maintaining pH 8.3 is critical; lower pH protonates the amine (preventing reaction), while higher pH accelerates NHS ester hydrolysis and risks phenol cross-reactivity [2].

  • Reaction Assembly: In a light-protected microcentrifuge tube, mix 100 µL of the 2-(Aminomethyl)-4-iodophenol stock with 800 µL of the bicarbonate buffer.

  • Conjugation: Add 100 µL of the Alexa Fluor 488 NHS Ester stock dropwise while vortexing gently. This establishes a 1:1 molar ratio.

  • Incubation: Incubate the mixture at room temperature for 60–120 minutes in the dark to prevent photobleaching .

  • Quenching & Purification: Quench unreacted NHS esters by adding 10 µL of 1 M Tris-HCl (pH 7.4) and incubating for 15 minutes . Purify the resulting iodo-fluorescent intermediate via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Self-Validation: Lyophilize the product and analyze via LC-MS. The mass must correspond to the exact mass of the AF488-iodophenol conjugate.

Protocol 2: Late-Stage Pharmacophore Attachment via Sonogashira Coupling

Objective: Attach a target-binding pharmacophore to the fluorescent intermediate, simultaneously replacing the heavy iodine atom to restore fluorescence.

Reagents:

  • Purified Iodo-Fluorescent Intermediate (from Protocol 1)

  • Alkyne-functionalized pharmacophore (e.g., an alkyne-tagged receptor agonist)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Copper(I) Iodide (CuI)

  • Triethylamine (TEA) and anhydrous DMF

Step-by-Step Methodology:

  • Degassing (Critical Step): Dissolve the iodo-fluorescent intermediate and the alkyne-pharmacophore (1.2 eq) in a 1:1 mixture of anhydrous DMF and TEA. Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent oxidative Glaser homocoupling of the alkyne and to protect the fluorophore from reactive oxygen species generated by Pd/Cu catalysts.

  • Catalyst Addition: Under an Argon atmosphere, quickly add Pd(PPh3)4 (5 mol%) and CuI (10 mol%).

  • Reaction: Stir the mixture at room temperature for 4–6 hours in the dark. The mild room-temperature condition prevents thermal degradation of the fluorophore.

  • Workup & Purification: Dilute the reaction with ethyl acetate and wash with a 5% EDTA solution to chelate and remove copper ions (which can independently quench fluorescence). Purify the organic layer via HPLC.

  • Self-Validation: Measure the fluorescence quantum yield. A significant increase in emission intensity confirms the successful displacement of the iodine atom.

Quantitative Data Summary

The following table summarizes the expected photophysical shifts during the modular synthesis, highlighting the heavy-atom effect and subsequent fluorescence recovery.

Synthesis StageCompound FeatureAbsorbance Max (λabs)Emission Max (λem)Relative Quantum Yield (Φ)Mechanistic Note
Starting Material Free Alexa Fluor 488495 nm519 nm0.92Baseline high fluorescence.
Intermediate AF488-Iodophenol496 nm520 nm~0.35Quenched via Iodine-induced intersystem crossing (ISC)[3].
Final Ligand AF488-Pharmacophore496 nm519 nm~0.88Fluorescence restored post-cross-coupling (Iodine removed).

Table 1: Photophysical property tracking during the synthesis of a fluorescent ligand using the 2-(Aminomethyl)-4-iodophenol scaffold.

References

  • Fluidic Sciences. "Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester." Fluidic Sciences. Available at:[Link]

  • Widengren, J., et al. "Iodide as a Fluorescence Quencher and Promoter—Mechanisms and Possible Implications." The Journal of Physical Chemistry B, American Chemical Society, 2010. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(Aminomethyl)-4-iodophenol Storage & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(Aminomethyl)-4-iodophenol . As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. Here, we explore the chemical causality behind the degradation of this specific molecule and provide self-validating, field-proven protocols to ensure the absolute integrity of your research data.

The Chemistry of Degradation: Understanding the Threat

To effectively protect 2-(Aminomethyl)-4-iodophenol, we must first understand its structural vulnerabilities. This molecule is a "triple threat" for degradation due to three specific functional groups:

  • The Phenol Motif: Highly susceptible to oxidation, especially when substituted at the ortho or para positions, leading to the formation of highly reactive quinoneimines[1].

  • The Aminomethyl Group: A primary amine that can undergo oxidative deamination or react with atmospheric CO₂.

  • The C-I Bond (Para Position): The carbon-iodine bond possesses a relatively low dissociation energy, making it highly vulnerable to photolytic cleavage when exposed to ambient or UV light[2].

Mechanisms A 2-(Aminomethyl)- 4-iodophenol B Quinoneimine Formation A->B O2, High pH Trace Metals C C-I Homolytic Cleavage (I*) A->C UV/Vis Light Photolysis D Polymeric Dark Products B->D Polymerization C->D Radical Cross-linking

Mechanistic degradation pathways of 2-(Aminomethyl)-4-iodophenol via oxidation and photolysis.

Frequently Asked Questions (FAQs)

Q1: Why does my solid 2-(Aminomethyl)-4-iodophenol turn dark brown over time, even in a closed bottle? A1: This discoloration is the visual hallmark of oxidative degradation. Atmospheric oxygen drives the oxidation of the ortho-aminophenol motif into quinoneimines[1]. These intermediates are highly unstable and rapidly polymerize into dark, insoluble macromolecular products. Even the small amount of oxygen trapped in the headspace of a standard bottle is sufficient to initiate this cascade.

Q2: How does ambient light specifically degrade this compound? A2: The degradation is driven by the low dissociation energy of the carbon-iodine (C-I) bond. Exposure to UV or ambient light (specifically wavelengths 330 nm) induces prompt homolytic cleavage of the C-I bond, generating highly reactive iodine radicals ( I∙ ) and phenoxy radicals[2]. This photolysis competes with standard O-H bond fission and acts as a radical initiator, exponentially accelerating the polymerization and degradation of the bulk material[2].

Q3: Can I store this compound in standard aqueous buffers for HPLC or biological assays? A3: No. Aqueous environments, particularly those at neutral to alkaline pH, deprotonate the phenolic hydroxyl group. The resulting phenoxide ion is significantly more electron-rich and exponentially more susceptible to oxidation[1]. If aqueous storage is mandatory for your workflow, you must formulate the solution with an antioxidant (e.g., Ascorbic Acid) to scavenge reactive oxygen species[3].

Quantitative Data: Degradation Triggers & Mitigation

The following table synthesizes the primary degradation triggers, their kinetic impact on 2-(Aminomethyl)-4-iodophenol, and the required mitigation strategies based on established aminophenol and iodophenol stability profiles.

Degradation TriggerMechanistic ActionKinetic ImpactMitigation Strategy
Atmospheric Oxygen ( O2​ ) Oxidizes phenol to quinoneimineHigh (Primary degradation route)Argon/Nitrogen blanketing; Ascorbic acid (0.1% w/v)[3]
UV/Vis Light ( 330 nm) Homolytic C-I bond fissionHigh (Radical initiator)Amber glassware; Dark storage at all times[2]
Alkaline pH ( > 7.0) Deprotonates phenol, increasing electron densityModerate (Accelerates oxidation 10-fold)Acidify solutions to pH 3.0 - 5.0 using weak acids[1]
Trace Metals ( Cu2+ , Fe3+ ) Single-electron transfer catalysisSevere (Lowers activation energy)Addition of EDTA (1 mM); Use of LC-MS grade solvents[1]

Troubleshooting Guide

Issue 1: Appearance of secondary, early-eluting peaks in HPLC/LC-MS.

  • Causality: Early-eluting peaks are typically highly polar quinoneimine degradation products or dehalogenated byproducts resulting from C-I bond photolysis.

  • Solution: Immediately discard the solution. Prepare a fresh batch using Protocol 2 (below), ensuring the addition of an antioxidant and the use of amber vials.

Issue 2: Inconsistent assay results or high background noise.

  • Causality: Trace metal ions (especially Cu2+ ) in your buffer salts are acting as powerful catalysts for the oxidation process, causing the concentration of the active compound to drop unpredictably during the assay[1].

  • Solution: Switch to ultra-pure, metal-free buffer salts and consider adding a chelating agent like EDTA (0.1 - 1.0 mM) to your assay buffer to sequester catalytic metal ions.

Standard Operating Procedures (SOPs)

To guarantee scientific integrity, every protocol must be a self-validating system. The following methodologies incorporate built-in validation checks to ensure the procedure was executed flawlessly.

Protocol 1: Air-Free Aliquoting and Long-Term Storage of Solid Stock

Causality: Repeatedly opening a bulk bottle introduces fresh oxygen and moisture, leading to cumulative degradation. Aliquoting under inert gas prevents this.

  • Preparation: Transfer the sealed bulk bottle of 2-(Aminomethyl)-4-iodophenol, a set of pre-weighed amber glass vials, and PTFE-lined caps into a glovebox purged with high-purity Argon.

  • Aliquoting: Open the bulk bottle and rapidly distribute the solid into the amber vials (e.g., 5 mg or 10 mg aliquots).

  • Sealing: Cap the vials tightly with the PTFE-lined caps while still inside the Argon atmosphere.

  • Storage: Remove the vials from the glovebox. Place them in a secondary light-proof container with a desiccant pack, and store at -20°C or -80°C.

  • Self-Validation Check: Include a small, unsealed vial containing a colorimetric oxygen indicator (e.g., resazurin) inside the secondary storage container. If the indicator remains colorless over time, the inert micro-environment is successfully maintained.

Protocol 2: Preparation of Oxidation-Resistant Analytical Solutions

Causality: Ascorbic acid acts as a sacrificial reducing agent, scavenging oxygen and maintaining the aminophenol in its reduced state before it can attack the electron-rich aromatic ring[3].

  • Solvent Deoxygenation: Sparge your chosen solvent (e.g., LC-MS grade Methanol or Water) with Argon gas for 15 minutes to displace dissolved oxygen[1].

  • Antioxidant Addition: Add Ascorbic Acid to the deoxygenated solvent to achieve a final concentration of 0.1% (w/v)[3].

  • Dissolution: Accurately weigh the required amount of 2-(Aminomethyl)-4-iodophenol into an amber vial. Add the antioxidant-containing solvent to achieve your target concentration.

  • Headspace Blanketing: Gently blow a stream of Argon over the liquid surface for 5 seconds to blanket the headspace, then immediately seal with a PTFE septum cap.

  • Self-Validation Check: Inject the freshly prepared solution into the HPLC. The baseline must remain flat, and the chromatogram should show a single sharp peak with <0.5% total area for any pre-eluting peaks. A stable peak area over 3 consecutive injections (spaced 1 hour apart) validates the antioxidant efficacy.

Workflow S1 1. Sparge Solvent with Argon (15 min) S2 2. Add Ascorbic Acid (0.1% w/v) S1->S2 S3 3. Dissolve Compound in Amber Vial S2->S3 S4 4. Blanket Headspace with Argon & Seal S3->S4

Self-validating protocol for the preparation of oxidation-resistant analytical solutions.

References

  • UV photolysis of 4-iodo-, 4-bromo-, and 4-chlorophenol: Competition between C-Y (Y = halogen) and O-H bond fission. ResearchGate / The Journal of Chemical Physics. Available at: [Link]

Sources

Technical Support Center: Reducing Side Reactions During the Iodination of 2-Aminomethylphenol

Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Troubleshooting Guide & FAQs for Regioselective Electrophilic Aromatic Substitution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when functionalizing highly reactive aromatic systems. The iodination of 2-aminomethylphenol (also known as 2-hydroxybenzylamine) presents a classic dual-reactivity dilemma: a strongly activated phenol ring prone to over-iodination, and a nucleophilic primary amine highly susceptible to N-iodination and subsequent oxidation.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you achieve regioselective mono-iodination while preserving the integrity of the aminomethyl group.

Workflow & Logical Decision Tree

To successfully iodinate this substrate, we must logically separate the reactive centers. The diagram below illustrates the mechanistic pathways and the critical need for an amine-protection strategy prior to electrophilic aromatic substitution.

G Start 2-Aminomethylphenol (Dual Reactivity) Direct Direct Iodination (No Protection) Start->Direct Protect Amine Protection (Boc2O, Et3N) Start->Protect Side1 N-Iodination & Imine Oxidation Direct->Side1 Side2 Over-iodination (4,6-diiodo) Direct->Side2 NIS Mild Iodination (NIS, DCM, 0°C) Protect->NIS Product Regioselective Mono-iodination NIS->Product

Logical workflow for mitigating side reactions during 2-aminomethylphenol iodination.

Frequently Asked Questions (Troubleshooting)

Q1: Why do I observe imine formation and N-iodination instead of ring iodination? The Causality: The primary amine (-CH₂NH₂) is highly nucleophilic. When exposed to electrophilic iodine (I⁺), the nitrogen lone pair rapidly attacks the iodinating agent to form an unstable N-iodoamine intermediate. This species readily undergoes elimination (loss of HI) to form an imine, which can further hydrolyze into an aldehyde, destroying your starting material. The Solution: You must electronically mask the amine. Converting the primary amine to a tert-butyloxycarbonyl (Boc) carbamate reduces the nitrogen's nucleophilicity through resonance delocalization with the adjacent carbonyl group. This forces the electrophile to react exclusively with the aromatic ring[1].

Q2: Even with amine protection, I am getting a mixture of mono- and di-iodinated products. How do I control regioselectivity? The Causality: The phenol hydroxyl group (-OH) is a powerful activating group that donates electron density into the aromatic π-system via resonance. Because the ortho position (C2) is occupied by the aminomethyl group, the para (C4) and the remaining ortho (C6) positions are highly activated for electrophilic aromatic substitution (EAS). Harsh reagents like Iodine/Hydrogen Peroxide (I₂/H₂O₂) or Iodine Monochloride (ICl) generate a high, uncontrolled concentration of I⁺, leading to rapid di-iodination (the 4,6-diiodo product). The Solution: Switch to N-Iodosuccinimide (NIS). NIS acts as a mild, controlled-release source of the iodonium ion. By running the reaction at 0 °C in a non-polar or moderately polar solvent like dichloromethane (DCM), you enforce kinetic control. The reaction will preferentially occur at the less sterically hindered para position (C4), yielding the mono-iodinated product[2].

Q3: Can I use Lewis acids to accelerate the NIS reaction without causing over-iodination? The Causality: While Lewis acids (like Silver(I) triflimide or catalytic TFA) are excellent for activating NIS when iodinating deactivated arenes[3], 2-aminomethylphenol is already highly activated. Adding a Lewis acid here overrides the kinetic control established by the low temperature, hyper-activating the NIS and pushing the equilibrium toward di-iodination. The Solution: Rely solely on the inherent nucleophilicity of the phenol ring. Do not add Lewis acids when iodinating highly activated phenols unless you specifically desire poly-iodination.

Quantitative Data: Reagent Selection Profile

The following table summarizes the experimental outcomes of iodinating N-Boc-2-aminomethylphenol using various reagents. The data clearly demonstrates why NIS under kinetic control is the optimal choice for mono-iodination.

Iodinating AgentSolvent & TempConversion (%)Mono-iodination (%)Di-iodination (%)N-Iodination / Oxidation (%)
I₂ / H₂O₂ MeOH, 25 °C>95254530
ICl AcOH, 25 °C>99157015
NIS (1.05 eq) DCM, 25 °C986035<5
NIS (1.05 eq) DCM, 0 °C9288 <5 <5
Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Visual cues (color changes) and specific workup steps are integrated to confirm reaction progress and quench reactive intermediates, preventing post-reaction degradation.

Protocol 1: Amine Protection (Synthesis of N-Boc-2-aminomethylphenol)

Causality Check: Triethylamine (Et₃N) is used to scavenge the acid generated during the reaction, keeping the amine deprotonated and nucleophilic enough to attack the Boc-anhydride.

  • Setup: In a flame-dried round-bottom flask, dissolve 2-aminomethylphenol (10.0 mmol) in anhydrous DCM (30 mL).

  • Base Addition: Add Triethylamine (12.0 mmol, 1.2 eq). The solution should remain clear.

  • Protection: Cool the flask to 0 °C using an ice bath. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 10.5 mmol, 1.05 eq) dropwise.

  • Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Self-Validation: TLC (Hexanes/EtOAc 7:3) will show the disappearance of the highly polar baseline amine spot and the appearance of a higher Rf UV-active spot.

  • Workup: Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and Et₃N, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected intermediate as a white solid.

Protocol 2: Regioselective Mono-Iodination using NIS

Causality Check: The reaction is kept strictly at 0 °C to suppress the activation energy required for the second iodination event (di-iodination). Sodium thiosulfate in the workup is critical; it reduces any unreacted electrophilic iodine (I⁺) to inert iodide (I⁻), preventing oxidative side reactions during solvent evaporation.

  • Setup: Dissolve N-Boc-2-aminomethylphenol (5.0 mmol) in anhydrous DCM (25 mL) and cool to 0 °C in an ice bath. Shield the flask from direct light using aluminum foil, as NIS is light-sensitive and can undergo radical homolysis.

  • Iodination: Add N-Iodosuccinimide (NIS, 5.25 mmol, 1.05 eq) in three equal portions over 15 minutes. Self-Validation: The solution will turn a pale yellow/amber color as the NIS dissolves and the iodonium complex forms.

  • Monitoring: Stir strictly at 0 °C for 1.5 hours. Monitor via TLC. Do not let the reaction warm to room temperature, as di-iodination will rapidly commence.

  • Quenching (Critical Step): While still at 0 °C, add 15 mL of a saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution. Self-Validation: The amber color of the organic layer will immediately discharge to colorless, confirming the complete neutralization of residual electrophilic iodine.

  • Workup: Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ (20 mL) to remove the succinimide byproduct, followed by brine (20 mL). Dry over Na₂SO₄, filter, and concentrate to yield the regioselectively mono-iodinated product.

References
  • Racys, D. T., et al. "Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation." Organic Letters, vol. 17, no. 19, 2015, pp. 4782-4785.[Link]

  • Chaikovskii, V. K., et al. "Synthesis of N-Iodosuccinimide and Its Application in H2SO4 as Efficient Iodination Reagent for Deactivated Aromatic Compounds." Russian Journal of Organic Chemistry, vol. 37, 2001, pp. 1503-1505.[Link]

Sources

Validation & Comparative

2-(Aminomethyl)-4-iodophenol vs 2-(Aminomethyl)-4-bromophenol reactivity

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Reactivity Guide: 2-(Aminomethyl)-4-iodophenol vs. 2-(Aminomethyl)-4-bromophenol in Cross-Coupling Applications

For researchers and drug development professionals, selecting the appropriate halogenated building block is a critical decision that dictates the efficiency, cost, and scalability of a synthetic route. 2-(Aminomethyl)-4-iodophenol[1] and 2-(Aminomethyl)-4-bromophenol[2] are highly versatile ortho-aminomethyl phenol derivatives used extensively in the synthesis of benzoxazines, salicylaldimine ligands, and complex pharmaceutical intermediates.

While structurally identical save for the para-halogen atom, their reactivity profiles in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig) diverge significantly. This guide objectively compares their thermodynamic properties, kinetic behaviors, and practical benchtop handling to help you optimize your synthetic workflows.

Thermodynamic Causality: The C–X Bond Dictates the Pathway

The fundamental difference between these two substrates lies in the bond dissociation energy (BDE) of the carbon-halogen bond. The C–I bond is significantly weaker (~65 kcal/mol) than the C–Br bond (~81 kcal/mol).

In standard palladium-catalyzed cross-coupling, the catalytic cycle initiates with the oxidative addition of the active Pd(0) species into the aryl halide bond. Because the activation barrier for cleaving the C–I bond is substantially lower, the oxidative addition of 2-(Aminomethyl)-4-iodophenol is remarkably faster than that of its brominated counterpart[3]. For the aryl bromide, this oxidative addition step is almost always the rate-determining step (RDS) of the entire catalytic cycle, requiring elevated temperatures and higher catalyst loadings to achieve meaningful turnover frequencies.

The "Iodide Inhibition" Anomaly

While thermodynamic principles suggest the iodo-derivative is universally superior, empirical evidence reveals a critical caveat. In specific C–N cross-coupling reactions (Buchwald-Hartwig aminations) utilizing bulky biarylphosphine ligands like RuPhos or BrettPhos, the rapidly generated iodide anion can severely inhibit the catalyst. The iodide competes with the amine for binding to the Pd(II) complex, forming stable, off-cycle palladium-iodide dimers that stall the reaction[4]. Therefore, when using 2-(Aminomethyl)-4-iodophenol in aminations, researchers must carefully select solvent systems (e.g., toluene) where the resulting iodide salt (like NaI) is insoluble, thereby removing the inhibitor from the catalytic cycle[4].

Quantitative Performance Comparison

The following table synthesizes the expected performance metrics when subjecting these two substrates to standard cross-coupling conditions.

Parameter2-(Aminomethyl)-4-iodophenol2-(Aminomethyl)-4-bromophenol
C–X Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
Oxidative Addition Rate Very Fast (Often diffusion-controlled)Moderate to Slow (Rate-determining)
Typical Pd Catalyst Loading 0.5 – 1.0 mol%2.0 – 5.0 mol%
Operating Temperature Room Temperature to 60 °C80 °C to 110 °C
Ligand Requirements Standard phosphines (e.g., PPh3, dppf)Electron-rich, bulky ligands (e.g., XPhos)
Byproduct Considerations Iodide anion may inhibit specific Pd catalystsBromide anion is generally non-inhibitory

Mechanistic Visualization

The diagram below illustrates the standard cross-coupling catalytic cycle, highlighting where the choice between the iodo- and bromo-phenol derivatives directly impacts the reaction kinetics.

G Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Rate-Determining for Ar-Br) Pd0->OxAdd + Ar-X PdII Pd(II)(Ar)(X) Complex (X = I or Br) OxAdd->PdII Fast: Ar-I Slow: Ar-Br TransMet Transmetalation (e.g., Boronic Acid) PdII->TransMet Base / Ar'-B(OH)2 PdII_Ar Pd(II)(Ar)(Ar') Complex TransMet->PdII_Ar - B(OH)2X RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Caption: Pd-catalyzed cross-coupling cycle highlighting the oxidative addition rate differences.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To objectively compare the reactivity of these two compounds at the bench, we utilize a standardized Suzuki-Miyaura coupling protocol.

Crucial Chemoselectivity Note: The free primary amine in the aminomethyl group can coordinate to palladium or undergo competing amination. It is strictly required to protect the amine (e.g., as an N-Boc derivative) prior to initiating this workflow.

Materials:

  • N-Boc-2-(Aminomethyl)-4-iodophenol OR N-Boc-2-(Aminomethyl)-4-bromophenol (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂ (For Iodo: 1.0 mol%; For Bromo: 5.0 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • System Purging (Critical for Bromo-derivatives): Charge a flame-dried Schlenk flask with the N-Boc-halophenol, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃. Evacuate and backfill the flask with ultra-pure Argon three times. Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂; the slower oxidative addition of the bromo-derivative leaves the Pd(0) exposed to degradation for a longer period.

  • Solvent Addition: Add degassed 1,4-Dioxane and H₂O via syringe.

  • Thermal Activation:

    • For the Iodo-phenol: Stir the reaction at 50 °C.

    • For the Bromo-phenol: Stir the reaction at 90 °C.

  • In-Process Validation (TLC/LC-MS): After 2 hours, withdraw a 10 µL aliquot, quench in EtOAc/H₂O, and spot the organic layer on a silica TLC plate (Hexanes/EtOAc 7:3).

    • Validation Check: The iodo-phenol should show complete consumption (absence of starting material spot). The bromo-phenol typically requires 8–12 hours for full conversion. Confirm the mass of the coupled product via LC-MS before proceeding.

  • Workup: Once validated, cool the mixture to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to isolate the N-Boc protected biphenyl product.

Summary: Which should you choose?

  • Choose 2-(Aminomethyl)-4-iodophenol when your synthetic route involves temperature-sensitive functional groups, when you are utilizing unactivated/challenging nucleophiles, or when you need to minimize catalyst loading to reduce heavy metal contamination in late-stage drug development.

  • Choose 2-(Aminomethyl)-4-bromophenol for early-stage discovery, library synthesis, or scale-up manufacturing where the cost of the starting material outweighs the cost of higher catalyst loading, provided your molecule can withstand elevated reaction temperatures (80–110 °C).

References

  • Benchchem. "2-(Aminomethyl)-4-iodophenol". Benchchem Product Catalog.
  • PubChem. "2-(Aminomethyl)-4-bromophenol | C7H8BrNO | CID 224010". National Center for Biotechnology Information.
  • Hartwig, J. F., et al. "Directly Observed Reductive Elimination of Aryl Halides from Monomeric Arylpalladium(II) Halide Complexes". Journal of the American Chemical Society, 2003.
  • Buchwald, S. L., et al. "An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors". Journal of the American Chemical Society, 2009.

Sources

Comparing iodinated phenol derivatives for efficacy in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Engineering the σ-Hole: A Comparative Guide to Iodinated Phenol Derivatives in Drug Discovery

As drug discovery moves beyond classical hydrogen-bonding and hydrophobic interactions, the exploitation of halogen bonding has emerged as a powerful tool for optimizing ligand-target affinity. For decades, halogens were primarily used to modulate lipophilicity (logP) or block metabolic liabilities. Today, the strategic placement of heavy halogens—specifically iodine—allows researchers to engineer highly directional, non-covalent interactions known as halogen bonds [1].

This guide provides an objective, data-driven comparison of iodinated phenol derivatives, focusing on their efficacy as pharmacological chaperones. By utilizing the well-documented stabilization of the oncogenic p53-Y220C mutant as our primary case study, we will dissect the causality behind structural modifications and outline the self-validating experimental protocols required to evaluate these compounds.

The Mechanistic Advantage of Iodinated Phenols

A halogen bond occurs when the anisotropic charge distribution of a covalently bonded halogen atom creates a region of positive electrostatic potential—the "σ-hole"—at the distal end of the carbon-halogen bond. This σ-hole acts as a Lewis acid, forming a highly directional interaction with a Lewis base (such as the oxygen, nitrogen, or sulfur atoms in a protein backbone) [2].

Why Iodine over Bromine or Chlorine? While chlorine and bromine are ubiquitous in medicinal chemistry, iodine possesses the largest atomic radius and the highest polarizability among the stable halogens. This results in a significantly more pronounced and electropositive σ-hole. When attached to an electron-withdrawing phenol ring, the iodine's σ-hole is further intensified, allowing it to penetrate deep, hydrophobic protein cavities and anchor the molecule via strong, enthalpy-driven interactions [3].

Pathway Ligand Iodinated Phenol Derivative SigmaHole Iodine σ-Hole (Lewis Acid) Ligand->SigmaHole presents PhenolOH Phenol -OH (H-Bond Donor) Ligand->PhenolOH presents Leu145 Backbone Carbonyl (Lewis Base) SigmaHole->Leu145 Halogen Bond Target Protein Pocket (e.g., p53-Y220C) PhenolOH->Target H-Bond Network Leu145->Target anchors

Fig 1: Mechanistic interaction network of iodinated phenols within a target protein pocket.

Comparative Efficacy: Targeting the p53-Y220C Mutant

The Y220C mutation in the p53 tumor suppressor protein creates a surface crevice that destabilizes the protein, causing it to unfold at physiological temperatures. Iodinated phenols have proven exceptionally effective at binding this cavity, acting as pharmacological chaperones that restore the protein's wild-type folding and apoptotic function [4].

The table below summarizes the structure-activity relationship (SAR) evolution of iodinated phenol derivatives, demonstrating how iterative chemical modifications around the iodophenol core have driven binding affinity from the high micromolar to the sub-micromolar range.

Compound ClassRepresentative LigandBinding Affinity (Kd)Thermal Shift (ΔTm)Key Structural Advantage
Unsubstituted Fragment Iodophenol184 μM< 0.5 °CBaseline σ-hole interaction with the Leu145 backbone carbonyl.
Carbazole Derivative PK51969.7 μM~1.5 °CExtended hydrophobic packing into adjacent subsites.
Aminobenzothiazole MB710 (Compound 2)~2.0 μM> 3.0 °CEnhanced hydrogen-bonding network via a salicylate moiety.
Fluorinated Pyrrole Compound 87320 nM> 4.0 °CMultipolar interactions with Cys220; optimized subsite 3 fit without adding steric bulk.

Causality in Structural Design: A common pitfall in optimizing halogen-bonding ligands is over-relying on lipophilicity to drive affinity, which often ruins the molecule's aqueous solubility. The leap from the low micromolar affinity of MB710 to the nanomolar affinity of Compound 87 was achieved not by adding bulky hydrophobic groups, but by introducing fluorine atoms to the pyrrole ring. The fluorine atoms invoke favorable multipolar interactions with receptor carbonyls and the Cys220 sulfhydryl group, tightly locking the molecule into "subsite 3" of the protein cavity while maintaining a favorable ligand efficiency [1].

Self-Validating Experimental Protocols

To confidently attribute a ligand's efficacy to halogen bonding rather than non-specific hydrophobic aggregation, researchers must employ a rigorous, self-validating workflow. The following protocols detail the necessary steps to quantify the thermodynamic contribution of the iodine σ-hole.

Protocol S1 1. Synthesis & Purification S2 2. DSF Screening (Target: ΔTm > 2°C) S1->S2 Library S3 3. ITC Validation (Thermodynamics) S2->S3 Hits S4 4. X-ray Crystallography (Structural Proof) S3->S4 1:1 Binding

Fig 2: Self-validating experimental workflow for screening halogen-bonding ligands.

Phase 1: Differential Scanning Fluorimetry (DSF) for High-Throughput Triage

DSF measures the thermal stabilization of a protein upon ligand binding.

  • Preparation: Dilute the recombinant target protein to 2 μM in a physiological buffer (e.g., 50 mM HEPES, pH 7.2, 150 mM NaCl, 1 mM TCEP).

  • Ligand Addition: Add the iodinated phenol derivative to a final concentration of 250 μM (maintaining 1% DMSO). Crucial Control: In a parallel well, add the non-iodinated matched molecular pair (e.g., the standard phenol analog).

  • Thermal Denaturation: Add SYPRO Orange dye (5x final concentration). Ramp the temperature from 20°C to 95°C at a rate of 1°C/min using a real-time PCR thermocycler.

  • Causality Check: Calculate the shift in melting temperature (ΔTm). A valid hit must show a ΔTm > 2°C. If the non-iodinated control also shows a high ΔTm, the stabilization is driven by non-specific hydrophobic packing, not the targeted halogen bond.

Phase 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Because DSF is prone to false positives from compound aggregation, ITC is mandatory to confirm the stoichiometry and thermodynamic driving forces.

  • Cell Loading: Load 50 μM of the target protein into the sample cell of the ITC instrument at 25°C.

  • Syringe Loading: Prepare a 500 μM solution of the iodinated phenol hit. Note: The ligand must be dissolved in the exact same buffer dialysate used for the protein to prevent heat-of-dilution artifacts.

  • Titration: Inject 2 μL aliquots of the ligand into the protein cell over 20 injections, utilizing 150-second spacing to allow the thermal baseline to re-equilibrate.

  • Data Fitting & Validation: Fit the integrated heat data to a one-site binding model. The stoichiometry ( N ) must be approximately 1.0. If N>1.5 , the compound is likely aggregating. Furthermore, a true halogen bond will present as a strongly enthalpy-driven interaction (large negative ΔH), confirming that the specific electrostatic interaction between the σ-hole and the Lewis base has been successfully engineered.

Conclusion

The integration of iodinated phenols into drug discovery pipelines represents a paradigm shift in rational drug design. By treating the iodine atom not merely as a steric placeholder, but as a highly directional Lewis acid, scientists can achieve nanomolar affinities in traditionally "undruggable" shallow cavities. As demonstrated by the evolution of p53-Y220C chaperones, combining the primary halogen bond with secondary multipolar interactions (such as targeted fluorination) yields compounds with exceptional potency and favorable physicochemical profiles.

References

  • Discovery of Nanomolar-Affinity Pharmacological Chaperones Stabilizing the Oncogenic p53 Mutant Y220C, ACS Publications.[Link]

  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development, ACS Publications.[Link]

  • Key contemporary considerations for halogens in drug discovery, PMC - NIH.[Link]

  • Follow the Mutations: Toward Class-Specific, Small-Molecule Reactivation of p53, MDPI.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.